REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].C1COCC1.ClCCCl.C(N(CC)CC)C.Cl.[CH3:29][N:30]([CH3:35])[CH2:31][C:32](Cl)=[O:33]>CN(C1C=CN=CC=1)C.ClCCl>[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:32](=[O:33])[CH2:31][N:30]([CH3:35])[CH3:29])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10] |f:1.2,4.5|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(N)C=C1)[N+](=O)[O-]
|
Name
|
THF DCE
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1.ClCCCl
|
Name
|
|
Quantity
|
3.53 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1.82 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(CC(=O)Cl)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C)C=1C=CN=CC1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the crude reaction mixture
|
Type
|
WASH
|
Details
|
washed with saturated NaHCO3 (50 mL)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (dichloromethane to 5% methanol/dichloromethane)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1)NC(CN(C)C)=O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 66.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |